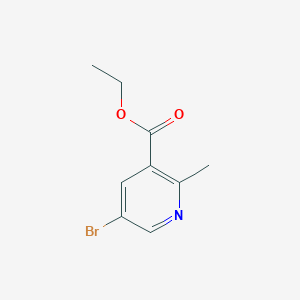

Ethyl 5-bromo-2-methylnicotinate

Descripción

Significance of Nicotinate (B505614) Derivatives as a Chemical Class in Research and Development

Nicotinate derivatives, which are based on nicotinic acid (vitamin B3), form a cornerstone of medicinal chemistry and materials science. The pyridine (B92270) ring of nicotinic acid is a common feature in many biologically active compounds. researchgate.netchemistryjournal.net Researchers have extensively explored this class of compounds, leading to the development of various therapeutic agents.

Nicotinate derivatives have been successfully synthesized and evaluated for a range of pharmacological activities, including:

Anti-inflammatory agents: Many new nicotinic acid derivatives have been synthesized and show potent anti-inflammatory properties, with some exhibiting high selectivity for the COX-2 enzyme, which could lead to treatments with fewer gastrointestinal side effects. nih.govnih.gov

Analgesics: Certain 2-substituted phenyl derivatives of nicotinic acid have demonstrated significant analgesic and anti-inflammatory activities. jst.go.jp

Antitubercular agents: Derivatives of nicotinic acid have shown promising results against Mycobacterium tuberculosis, offering potential new avenues for treating this infectious disease. researchgate.net

Cardiovascular drugs: Nicotinic acid itself is known to reduce levels of harmful lipoproteins (VLDL and LDL) and increase beneficial HDL, which is crucial in managing atherosclerosis. nih.gov

Neurodegenerative disease treatment: Research has indicated the potential of nicotinic acid derivatives in addressing conditions like Alzheimer's disease. chemistryjournal.net

Beyond medicine, nicotinate derivatives are also used in agriculture as pesticides due to their ability to act as insect poisons. chemistryjournal.net

Strategic Position of Ethyl 5-bromo-2-methylnicotinate as a Versatile Chemical Scaffold

The strategic importance of this compound lies in its role as a versatile chemical intermediate. chemicalbook.comlookchem.com Its structure is a valuable starting point for creating more complex molecules through various chemical reactions. The bromine atom on the pyridine ring is a particularly useful handle for introducing further chemical diversity via cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

One of the key synthetic routes to produce this compound involves the esterification of 5-bromo-2-methyl-nicotinic acid. guidechem.com In a typical procedure, the acid is reacted with anhydrous ethanol (B145695) in the presence of a phase transfer catalyst like benzyltriethylammonium chloride (BTEAC) and concentrated sulfuric acid. This method has been shown to produce the target compound with a high yield. guidechem.com

The resulting this compound can then be used in subsequent synthetic steps. For example, it serves as a precursor in the synthesis of various heterocyclic compounds, which are a major focus of drug discovery programs. Its ability to be transformed into a wide range of other compounds makes it a valuable tool for chemists working to develop new medicines and materials.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 5-bromo-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVKPPFGWQMCQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567894 | |

| Record name | Ethyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129477-21-0 | |

| Record name | Ethyl 5-bromo-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 5 Bromo 2 Methylnicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon (¹³C) NMR Analysis for Structural Confirmation

The structural framework of Ethyl 5-bromo-2-methylnicotinate is definitively established through the analysis of its ¹H and ¹³C NMR spectra. Each unique proton and carbon atom in the molecule generates a distinct signal, providing information on its chemical environment, connectivity, and multiplicity.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to display four distinct sets of signals corresponding to the aromatic protons, the ester's ethyl group, and the ring's methyl group.

Aromatic Region: Two signals, appearing as doublets, are anticipated for the protons on the pyridine (B92270) ring. The proton at the C4 position and the proton at the C6 position will show characteristic downfield shifts due to the aromatic system's deshielding effect.

Ethyl Ester Group: The ethyl group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from the coupling of the methyl protons with the two adjacent methylene protons. echemi.com

Methyl Group: A singlet is expected for the three protons of the methyl group attached to the C2 position of the pyridine ring.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.2 - 8.6 | Doublet (d) | ~2-3 |

| H-6 | ~8.7 - 9.1 | Doublet (d) | ~2-3 |

| -OCH₂CH₃ | ~4.3 - 4.5 | Quartet (q) | ~7.1 |

| -CH₃ (ring) | ~2.5 - 2.7 | Singlet (s) | N/A |

| -OCH₂CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.1 |

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbonyl Carbon: The ester carbonyl carbon (C=O) will have the most downfield shift, typically in the 160-170 ppm range.

Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (approx. 120-160 ppm). The carbon bearing the bromine atom (C5) will be influenced by the halogen's electronic effects.

Aliphatic Carbons: The carbons of the ethyl group (-OCH₂- and -CH₃) and the ring's methyl group (-CH₃) will appear in the upfield region of the spectrum. rsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 166 |

| C2 | 158 - 162 |

| C6 | 150 - 153 |

| C4 | 140 - 144 |

| C3 | 125 - 128 |

| C5 | 118 - 122 |

| -OCH₂CH₃ | 61 - 63 |

| C-CH₃ (ring) | 22 - 25 |

| -OCH₂CH₃ | 13 - 15 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, NOESY) for Connectivity and Spatial Proximity

While 1D NMR provides fundamental structural data, 2D NMR experiments are employed to resolve complex spectra and establish definitive correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would confirm proton-proton couplings. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connectivity. It would also show a correlation between the two aromatic protons (H-4 and H-6), indicating they are on the same spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would definitively link the predicted proton signals to their corresponding carbon signals listed in the tables above. For instance, the singlet at ~2.6 ppm would show a cross-peak with the carbon signal at ~24 ppm, confirming the C2-methyl group assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity between protons, regardless of their bonding connectivity. For this molecule, a NOESY spectrum would be expected to show a correlation between the protons of the C2-methyl group and the aromatic proton at the C6 position, confirming their spatial closeness on the pyridine ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. Each type of bond vibrates at a characteristic frequency, allowing for their identification.

C=O Stretching: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ for the ester carbonyl group.

C-O Stretching: The C-O single bond of the ester will show a strong absorption in the 1250-1300 cm⁻¹ range.

Aromatic C=C and C=N Stretching: The pyridine ring will exhibit several medium to strong bands in the 1400-1600 cm⁻¹ region.

Aromatic C-H Stretching: These vibrations typically appear as weak to medium bands just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methyl and ethyl groups will show strong absorptions just below 3000 cm⁻¹.

C-Br Stretching: The carbon-bromine bond vibration is expected to appear in the lower frequency (fingerprint) region, typically between 500-600 cm⁻¹. researchgate.net

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1720 - 1740 | Strong |

| Ester (C-O) | Stretch | 1250 - 1300 | Strong |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H | Stretch | 2850 - 2980 | Strong |

| C-Br | Stretch | 500 - 600 | Medium |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides information complementary to FT-IR. While FT-IR is sensitive to polar bonds with strong dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric Ring Vibrations: The symmetric "breathing" modes of the pyridine ring, which are often weak in the IR spectrum, typically produce strong and sharp signals in the Raman spectrum, often around 1000 cm⁻¹. researchgate.net

C-Br Bond: The C-Br stretching vibration would also be readily observable in the Raman spectrum. nih.gov

C-C Backbone: The carbon-carbon single bonds within the structure would also give rise to Raman signals.

The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

For this compound (C₉H₁₀BrNO₂), the molecular weight is 244.09 g/mol . chemicalbook.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments helps to piece together the molecular structure. chemguide.co.uk

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [M]⁺ | [C₉H₁₀BrNO₂]⁺ | 243 | 245 |

| [M-C₂H₅]⁺ | [C₇H₅BrNO₂]⁺ | 214 | 216 |

| [M-OC₂H₅]⁺ | [C₇H₄BrNO]⁺ | 198 | 200 |

| [M-COOC₂H₅]⁺ | [C₆H₅BrN]⁺ | 170 | 172 |

The fragmentation pattern, initiated by the loss of the ethyl or ethoxy group from the ester moiety, provides clear evidence for the presence and location of the functional groups on the pyridine core. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

A specific UV-Vis absorption spectrum for this compound, including details on absorption maxima (λmax), molar absorptivity, and the nature of its electronic transitions (such as n→π* and π→π*), is not available in the public domain.

For comparison, related nicotinic acid derivatives and other substituted pyridines have been studied. For instance, nicotinamide (B372718) exhibits absorption maxima at approximately 210 nm and 260 nm. nih.gov The electronic spectra of pyridine and its derivatives are generally characterized by π→π* transitions at lower wavelengths and n→π* transitions, involving the non-bonding electrons of the nitrogen atom, at higher wavelengths. The presence of substituents on the pyridine ring, such as the bromo and methyl groups in the target compound, is expected to cause shifts in these absorption bands (bathochromic or hypsochromic shifts) and alter their intensities. However, without experimental data for this compound, a precise analysis of these effects is purely speculative.

X-ray Crystallography for Precise Solid-State Structural Determination

A crystallographic information file (CIF) or any published single-crystal X-ray diffraction data for this compound could not be located. Such data is essential for a definitive determination of its three-dimensional structure in the solid state.

Analysis of Molecular Conformation and Crystal Packing

Without crystallographic data, a detailed analysis of the molecular conformation, including bond lengths, bond angles, and torsion angles, is not feasible. Similarly, an accurate description of the crystal packing, which details the arrangement of molecules in the crystal lattice, cannot be provided.

Studies on related molecules, such as a derivative of thiazolo[3,2-a]pyrimidine containing a bromophenyl group, have revealed specific conformations and packing arrangements driven by various intermolecular forces. mdpi.com For that particular compound, the thiazolo[3,2-a]pyrimidine fragment was found to be nearly planar, with the six-membered ring adopting a sofa conformation. mdpi.com However, it is important to note that these findings cannot be directly extrapolated to this compound due to differences in their molecular structures.

Investigation of Intermolecular Interactions, Including Hydrogen Bonding

A definitive analysis of the intermolecular interactions present in the crystal structure of this compound, including the presence and nature of any hydrogen bonds, halogen bonds, or π-π stacking interactions, is contingent on the availability of its crystal structure. In a related bromophenyl derivative, n-π interactions involving the bromine atom were observed to play a significant role in the formation of one-dimensional homochiral chains in the crystal lattice. mdpi.com The potential for similar interactions in this compound exists but cannot be confirmed without experimental evidence.

Computational Chemistry and Molecular Modeling Studies of Ethyl 5 Bromo 2 Methylnicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict chemical behavior.

Density Functional Theory (DFT) is a mainstay of computational quantum chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic properties of organic molecules. For compounds structurally similar to Ethyl 5-bromo-2-methylnicotinate, DFT calculations, often using the B3LYP functional with a 6-311+G(d,p) or similar basis set, are employed to determine the optimized molecular geometry in the ground state. researchgate.netnih.gov This process calculates the lowest energy conformation of the molecule, providing precise bond lengths and angles. These theoretical parameters can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. researchgate.net The optimized structure serves as the foundation for all subsequent calculations, including frequency analysis, electronic property determination, and reactivity prediction. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

In a DFT study on the closely related compound, ethyl 5-amino-2-bromoisonicotinate, the HOMO and LUMO energies were calculated to understand its electronic behavior. researchgate.net These values provide a strong reference for what can be expected for this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2700 |

| LUMO | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. libretexts.org The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color gradient to indicate different charge regions.

Red/Yellow Regions: These colors signify areas of negative electrostatic potential, which are rich in electrons. These sites, typically located around electronegative atoms like oxygen or nitrogen, are susceptible to electrophilic attack. nih.govnih.gov

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would be expected to show significant negative potential (red) around the carbonyl oxygen of the ester group and the nitrogen atom of the pyridine (B92270) ring. These areas represent the most likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential (blue) might be associated with the hydrogen atoms of the methyl and ethyl groups.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

For this compound, MD simulations would be instrumental in understanding how it behaves in a biological system. When docked into a protein's active site, an MD simulation can assess the stability of the binding pose. It tracks the movements and interactions of the ligand-protein complex over a set period, often nanoseconds, to confirm if the key interactions are maintained. nih.gov This provides a more dynamic and realistic picture of the binding event than static docking alone. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is a cornerstone of drug discovery and design.

The primary goals of molecular docking are to predict the binding mode and estimate the binding affinity of a ligand to a biological target. The binding affinity, often expressed as a negative value in kcal/mol, represents the strength of the interaction; a more negative value typically indicates a stronger and more stable binding. researchgate.net

Docking studies performed on analogous compounds have demonstrated their potential to interact with various biological targets. For instance, a study involving ethyl 5-amino-2-bromoisonicotinate investigated its interaction with the COVID-19 main protease (PDB ID: 6LU7). The results showed a moderate binding affinity, suggesting a potential inhibitory role. researchgate.net Such studies provide a blueprint for investigating this compound against similar or different protein targets. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the protein's active site, which are crucial for molecular recognition and biological activity. nih.gov

| Ligand | Biological Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 Main Protease (6LU7) | -5.4 |

Cheminformatics and Predictive Modeling for Structural Insights

Cheminformatics and predictive modeling serve as powerful tools to analyze the chemical structure of this compound and forecast its behavior. By leveraging computational algorithms, it is possible to derive a comprehensive understanding of its structure-activity relationships and key physicochemical properties that are crucial for its biological function.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. patsnap.com The nicotinate, or pyridine-3-carboxylate, scaffold is a privileged structure in drug discovery, appearing in a wide range of biologically active molecules. SAR analysis of this scaffold helps to identify which structural modifications can enhance a compound's efficacy and selectivity. patsnap.comnih.gov

The biological activity of a molecule is intrinsically linked to its chemical structure, with minor alterations potentially leading to significant changes in its therapeutic effects. oncodesign-services.com For this compound, the SAR can be dissected by considering the influence of each substituent on the core nicotinate ring system:

The 5-Bromo Substituent: The bromine atom at the 5-position is a significant feature. As a halogen, it is an electron-withdrawing group, which can influence the electronic distribution of the pyridine ring. This, in turn, can affect the compound's binding affinity to its biological target. The size and lipophilicity of the bromine atom also play a crucial role in how the molecule fits into a binding pocket.

The 2-Methyl Group: The methyl group at the 2-position is an electron-donating group. Its presence can impact the steric and electronic properties of the molecule. The methyl group can influence the orientation of the molecule within a binding site and can also affect its metabolic stability.

The Ethyl Ester Group: The ethyl ester at the 3-position is a key functional group that can participate in hydrogen bonding. The ester group can also be hydrolyzed by esterases in the body, which can be a factor in the compound's metabolism and duration of action.

Computational SAR studies often employ techniques like molecular modeling to build three-dimensional representations of molecules and simulate their interactions with biological targets. oncodesign-services.com By comparing the binding of different nicotinate derivatives, researchers can develop predictive models that link specific structural features to biological activity.

Table 1: Key Structural Features of this compound and their Potential SAR Implications

| Structural Feature | Position | Potential Influence on Biological Activity |

| Pyridine Ring | Core Scaffold | Acts as a fundamental framework for interacting with biological targets. The nitrogen atom can serve as a hydrogen bond acceptor. |

| Bromo Group | 5 | Halogen atom that can alter the electronic properties of the ring and participate in halogen bonding, potentially enhancing binding affinity. |

| Methyl Group | 2 | Can provide favorable steric interactions within a binding pocket and may influence metabolic stability. |

| Ethyl Ester | 3 | Can form hydrogen bonds and may be involved in the compound's pharmacokinetic profile through hydrolysis. |

The biological activity of a compound is not only determined by its ability to bind to a specific target but also by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods are widely used to predict these properties from a molecule's structure, providing valuable insights for drug development. nih.gov For this compound, several key physicochemical properties can be predicted.

These predicted properties offer a preliminary assessment of the compound's drug-like characteristics. For instance, the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes. The topological polar surface area (TPSA) is related to a molecule's polarity and is a good predictor of its permeability.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Biological Activity |

| Molecular Weight | 244.09 g/mol | Influences diffusion and transport across biological barriers. |

| XLOGP3 | 2.6 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Hydrogen Bond Donors | 0 | The absence of donor groups can affect solubility and binding interactions. |

| Hydrogen Bond Acceptors | 3 | The nitrogen atom and two oxygen atoms can accept hydrogen bonds, which is important for target binding and solubility. |

| Rotatable Bond Count | 3 | Provides an indication of the molecule's conformational flexibility, which can impact binding affinity. |

| Topological Polar Surface Area (TPSA) | 39.19 Ų | Suggests good potential for oral absorption and cell permeability. |

| pKa | 1.66 ± 0.20 | Indicates the compound is a weak base, which can influence its ionization state and solubility at different physiological pH values. lookchem.com |

Applications in Medicinal Chemistry and Biological Research

Design and Synthesis of Novel Nicotinate (B505614) Derivatives based on Ethyl 5-bromo-2-methylnicotinate Scaffold

While specific studies detailing the extensive use of this compound as a foundational scaffold for large libraries of novel derivatives are not widely available in peer-reviewed literature, the principles of its application can be inferred from established synthetic methodologies for related compounds. The nicotinate core is a versatile platform for generating new chemical entities. For instance, the ester group can be readily converted into an amide, hydrazide, or other functional groups, paving the way for a multitude of derivatives.

One documented synthesis of the title compound itself involves the esterification of 5-bromo-2-methyl-nicotinic acid using anhydrous ethanol (B145695) as both a solvent and reactant, with sulfuric acid and a phase transfer catalyst to improve yield. guidechem.com This straightforward preparation makes the compound an accessible starting material for further synthetic explorations. The bromine atom on the pyridine (B92270) ring is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki or Heck reactions, which are staples in modern drug discovery for creating carbon-carbon bonds.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Potential Reaction | Resulting Functional Group/Structure |

| Ethyl Ester | Amidation | Carboxamide |

| Ethyl Ester | Hydrazinolysis | Hydrazide |

| Ethyl Ester | Reduction | Primary Alcohol |

| Bromo Group | Suzuki Coupling | Aryl/Heteroaryl Substitution |

| Bromo Group | Heck Coupling | Alkene Substitution |

| Bromo Group | Buchwald-Hartwig Amination | Amine Substitution |

Exploration of Pharmacological Activities and Biological Effects

The exploration of pharmacological activities for new compounds is a cornerstone of medicinal chemistry. Although direct biological studies on derivatives of this compound are limited, the known activities of other nicotinate derivatives provide a strong rationale for investigating this scaffold in various therapeutic areas.

The search for new antimicrobial agents is a global health priority. Nicotinic acid and its derivatives have been investigated for their potential to combat bacterial and fungal infections.

Currently, there is a lack of specific research in published literature that evaluates the antibacterial efficacy of derivatives synthesized directly from this compound. However, the broader class of pyridine and nicotinate derivatives has shown promise. For example, some synthetic chalcones containing furan (B31954) and thiophene (B33073) rings have demonstrated activity against both Gram-positive (e.g., Streptococcus pyogenes) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria. google.com The general mechanism for many antibacterial agents involves the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Future studies could explore whether derivatives of this compound can be designed to exhibit similar properties.

Similar to the antibacterial research, specific studies on the antifungal properties of this compound derivatives are not readily found in the scientific literature. General mechanisms of antifungal action often involve the disruption of the fungal cell wall, which is composed of chitin (B13524) and glucans, or interference with the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. Azoles, a major class of antifungal drugs, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol biosynthesis. It is conceivable that novel nicotinate derivatives could be developed to target these or other fungal-specific pathways.

The development of new anticancer agents is a primary focus of medicinal chemistry. While no specific studies on the anticancer activity of derivatives from this compound have been published, related structures have been explored. For instance, derivatives of 5,5-diphenylimidazolidine-2,4-dione have been synthesized and shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov One such derivative exhibited potent inhibitory activity against EGFR and VEGFR2, two key receptors involved in cancer cell growth and angiogenesis, and was shown to induce caspase-dependent apoptosis. nih.gov The induction of apoptosis is a desirable characteristic for anticancer drugs, as it eliminates cancer cells in a controlled manner. Research into whether the this compound scaffold can be used to create compounds that induce apoptosis would be a valuable area of investigation.

The nicotinic acid structure is inherently linked to the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are important targets in the central nervous system. These receptors are involved in various cognitive processes, and their modulation is a therapeutic strategy for conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia.

While there is no direct research on the neuropharmacological effects of this compound derivatives, the rationale for such investigations is strong. Natural alkaloids that target nAChRs, such as nicotine (B1678760) and its metabolite cotinine, have been studied for their effects on mood and anxiety. nih.gov These compounds act as agonists at different nAChR subtypes. nih.gov The development of novel ligands that can selectively target specific nAChR subtypes is a major goal in neuropharmacology. The this compound scaffold could potentially be used to generate new selective nAChR ligands for therapeutic use.

Antimicrobial Activity Studies

Role as a Pharmaceutical Intermediate in Drug Discovery and Development

This compound serves as a crucial building block, or intermediate, in the synthesis of more complex molecules intended for pharmaceutical use. lookchem.combiosynth.com Its structure, a substituted pyridine derivative, is a common feature in many biologically active compounds. jst.go.jp In drug discovery, medicinal chemists often utilize such intermediates to construct novel molecular entities with desired therapeutic properties.

The presence of a bromine atom, a methyl group, and an ethyl ester on the nicotinic acid scaffold provides multiple points for chemical modification. acs.org This allows for the systematic alteration of the molecule's structure to explore its structure-activity relationship (SAR), a fundamental concept in drug design where chemists correlate the chemical structure of a compound with its biological activity.

The synthesis of various nicotinic acid derivatives has been a subject of interest in medicinal chemistry for developing new therapeutic agents. jst.go.jpnih.govnih.govresearchgate.net For instance, derivatives of nicotinic acid have been synthesized and evaluated for analgesic and anti-inflammatory activities. jst.go.jpnih.govnih.gov this compound, by providing a key structural motif, facilitates the generation of libraries of related compounds for biological screening.

Key Synthetic Reactions Involving Nicotinate Scaffolds:

| Reaction Type | Reagents & Conditions | Resulting Functional Group | Significance in Drug Discovery |

| Hydrolysis | Base (e.g., NaOH) or Acid (e.g., HCl) | Carboxylic Acid | Allows for amide bond formation, a common linkage in drug molecules. |

| Amination | Amines, often with a catalyst | Amides or direct displacement of bromo group | Introduction of diverse substituents to modulate properties like solubility and target binding. |

| Cross-Coupling | Boronic acids (Suzuki coupling), organostannanes (Stille coupling) with a palladium catalyst | Biaryl compounds or other C-C bond formations | Enables the construction of complex molecular architectures often found in modern therapeutics. |

This table is illustrative of common reactions for this class of compounds and is based on general principles of medicinal chemistry.

Hit-to-Lead and Lead Optimization Strategies in Drug Design

The process of discovering a new drug often begins with identifying a "hit," a compound that shows desired activity against a biological target in initial screening. upmbiomedicals.com However, hits are typically not yet suitable as drugs and must be optimized in a process called "hit-to-lead" and subsequent "lead optimization." upmbiomedicals.com This involves refining the chemical structure of the hit to improve its potency, selectivity, and pharmacokinetic properties. upmbiomedicals.com

Intermediates like this compound are valuable in this phase. The bromo-pyridine core can be a key component of a hit molecule. Medicinal chemists then apply various strategies to transform this hit into a viable drug candidate.

Strategies in Hit-to-Lead and Lead Optimization:

Structure-Activity Relationship (SAR) Exploration: As mentioned, chemists synthesize a series of analogs by modifying the initial hit structure. For a molecule containing the this compound core, this could involve replacing the bromine with other groups, altering the ester, or modifying the methyl group to understand how these changes affect biological activity.

Fragment-Based Ligand Discovery (FBLD): In FBLD, small chemical fragments that bind to the target are identified and then grown or linked together to create a more potent lead. nih.gov A nicotinic acid derivative could serve as a starting fragment or be incorporated during the fragment elaboration process. researchgate.net

Improving Physicochemical Properties: Lead optimization focuses on enhancing properties like solubility, metabolic stability, and cell permeability, which are crucial for a drug's effectiveness in the body. sk.ru The various functional groups on the this compound scaffold can be modified to fine-tune these properties. For example, replacing the ethyl ester with a different group can impact solubility and metabolic stability.

In the development of EZH2 inhibitors, a class of anticancer agents, researchers explored modifications to a pyridine-containing template to improve potency and drug-like properties. acs.org This exemplifies the type of optimization process where a core structure, potentially derived from an intermediate like this compound, is systematically modified to achieve a clinical candidate. acs.org

Metabolic Pathway Studies of this compound Analogs

Understanding the metabolic fate of a potential drug candidate is a critical aspect of drug discovery and development. Metabolic pathway studies investigate how the body processes a compound, identifying the resulting metabolites and the enzymes involved. While specific metabolic pathway studies for analogs of this compound are not extensively detailed in publicly available literature, the principles of such studies are broadly applicable.

When a drug candidate, which could be an analog synthesized from this intermediate, is developed, it undergoes extensive metabolic profiling. The primary goals of these studies are to:

Identify Major Metabolites: Determine the chemical structures of the products formed when the body's enzymes, primarily Cytochrome P450 (CYP) enzymes, act on the drug.

Assess Metabolic Stability: Determine how quickly the compound is broken down. A compound that is metabolized too rapidly may not last long enough in the body to have a therapeutic effect.

For a hypothetical analog of this compound, potential metabolic pathways could include:

Potential Metabolic Transformations for Nicotinate Analogs:

| Metabolic Reaction | Potential Site on Analog | Consequence |

| Ester Hydrolysis | Ethyl ester group | Formation of the corresponding carboxylic acid, which may alter solubility and activity. |

| Oxidation | Methyl group or pyridine ring | Can lead to the formation of alcohols, aldehydes, or N-oxides, affecting clearance and potential for drug-drug interactions. |

| Dehalogenation | Bromo substituent | Removal of the bromine atom, which can significantly change the molecule's properties and interactions with its target. |

This table represents potential metabolic pathways based on the functional groups present in the parent structure and general metabolic reactions in drug metabolism.

The insights gained from these studies are essential for optimizing a lead compound's structure to enhance its metabolic stability and to avoid the formation of toxic byproducts, ultimately leading to a safer and more effective drug.

Potential Applications in Materials Science

Incorporation of Pyridine-Based Derivatives in Functional Materials

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif in a wide array of functional materials. numberanalytics.com Its significance stems from the distinct electronic properties imparted by the nitrogen atom, which creates a dipole moment and allows for various chemical interactions. numberanalytics.com Pyridine derivatives are integral to the development of materials such as conducting polymers and luminescent compounds. numberanalytics.com

The utility of pyridine scaffolds in materials science is diverse:

Ligands for Coordination Complexes: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. This property is heavily exploited in the formation of organometallic compounds and coordination polymers. nih.govmdpi.com The resulting structures can exhibit interesting catalytic, magnetic, or optical properties.

Functional Nanomaterials: The heteroaromatic nature of pyridine makes it a valuable component in the design of functional nanomaterials. nih.gov

Versatile Synthesis: Pyridine rings can be readily functionalized through various organic reactions, including electrophilic and nucleophilic substitutions, as well as cross-coupling reactions. numberanalytics.comacs.org This allows for the precise tuning of the molecule's properties and its incorporation into larger, complex architectures.

The pyridine substructure is one of the most prevalent heterocycles found in functional materials, and its derivatives are considered valuable building blocks in organic synthesis. acs.orglifechemicals.com

Exploration of Ethyl 5-bromo-2-methylnicotinate as a Building Block for Polymers and Advanced Frameworks

While primarily documented as a pharmaceutical intermediate, the molecular structure of this compound suggests its significant potential as a precursor in materials science, particularly for creating polymers and advanced frameworks like coordination polymers. chemicalbook.comlookchem.com Its suitability arises from the specific functional groups attached to the central pyridine ring.

The key structural features that make this compound a promising candidate include:

The Pyridine Nitrogen: As with other pyridine derivatives, the nitrogen atom can act as a coordination site for metal ions, making the molecule a potential ligand for building metal-organic frameworks (MOFs) or coordination polymers. nih.gov

The Bromo Substituent: The bromine atom at the 5-position is a particularly useful functional group. It serves as a reactive "handle" for various cross-coupling reactions, a powerful set of tools in modern organic synthesis for forming carbon-carbon bonds. acs.org This would allow for the integration of the molecule into polymer chains or larger organic frameworks.

The Ethyl Ester Group: The ethyl nicotinate (B505614) portion of the molecule provides another site for chemical modification. For instance, it can be hydrolyzed to form a carboxylic acid, which is a very common and effective linker group for constructing MOFs.

The combination of a metal-coordinating site (the pyridine nitrogen) and a reactive handle for covalent bond formation (the bromo group) makes this compound a bifunctional building block with potential for creating complex, multidimensional materials.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Appearance | Pale Yellow Solid |

| Boiling Point | 263℃ |

| Flash Point | 113℃ |

| Density | 1.439 g/cm³ |

| Water Solubility | Slightly soluble in water |

Data sourced from ECHEMI and ChemicalBook. chemicalbook.comechemi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.